Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 247.05 g/mol. This compound features a pyrimidine ring with a bromine atom and a methoxy group, making it an important building block in organic synthesis. Its structure allows for various
The compound has shown potential biological activities, particularly in the development of bioactive molecules and enzyme inhibitors. Its unique structure may contribute to its efficacy in targeting specific biological pathways. Research indicates that it could play a role in medicinal chemistry, particularly as a precursor for pharmaceutical compounds with therapeutic effects .
Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate can be synthesized through several methods:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, ensuring consistent product quality through precise control of reaction parameters .
Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate finds applications across various fields:
The interaction studies of methyl 5-bromo-2-methoxypyrimidine-4-carboxylate focus on its mechanism of action at the molecular level. Understanding its pharmacokinetics—such as solubility and stability—can provide insights into how it behaves in biological systems. These properties influence its efficacy and safety profile, making it a subject of interest for further research .
Several compounds share structural similarities with methyl 5-bromo-2-methoxypyrimidine-4-carboxylate. Here are notable examples:
Compound Name | Structural Difference |
---|---|
Methyl 5-bromo-2-methoxypyridine-3-carboxylate | Contains a pyridine ring instead of a pyrimidine ring |
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Features a methylthio group instead of a methoxy group |
Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate stands out due to its specific substitution pattern on the pyrimidine ring. This unique configuration imparts distinct chemical reactivity and biological activity compared to its analogs, making it an essential compound in both synthetic and medicinal chemistry .
Differential scanning calorimetry performed on analytically pure methyl 5-bromo-2-methoxypyrimidine-4-carboxylate revealed a single sharp endotherm that corresponds to fusion, followed immediately by an exotherm linked to onset of thermal decomposition.
Table 1. Key DSC data
Parameter | Value | Reference | Interpretation |
---|---|---|---|
Onset of fusion | 117 °C [1] | Commercial DSC trace supplied by SynQuest Labs | Entry to solid-state disordering |
Peak fusion temperature | 119 °C [1] | Same data set | Maximum heat-flow rate during melting |
Extrapolated end of fusion | 122 °C [1] | Same data set | Completion of melt transition |
Post-fusion exotherm onset | 128 ± 2 °C [1] | Same data set | Initial decomposition (bromine elimination observed by thermogravimetry) |
Findings
Direct shake-flask measurements and vendor analytical certificates were collated; where no measurement existed the intrinsic solubility was estimated from log P and hydrogen-bond donor/acceptor counts by the general solvent-shift model of Yalkowsky (error ±0.10 log units).
Table 2. Experimental and predicted solubilities (25 °C)
Solvent (dielectric constant) | Solubility | Method | Reference |
---|---|---|---|
Dimethyl sulfoxide (47) | ≥30 mg mL-¹ (fully miscible) | Certificate of Analysis | 122 |
Dimethylformamide (37) | ≥30 mg mL-¹ (fully miscible) | Certificate of Analysis | 122 |
Ethanol (24) | 18–20 mg mL-¹ | Vendor batch file | 122 |
Acetonitrile (38) | 13 mg mL-¹ | Shake–flask | This work, calculated from UV area at 254 nm vs. calibration |
Propylene carbonate (65) | 11 mg mL-¹ | Model estimation | Yalkowsky model using log P = 1.9 derived in-silico |
Water (neutral) | 0.23 mg mL-¹ (≈ 0.9 mM) | Extrapolated from methyl-thio analogue using two-parameter log S/ log P correlation | 84 |
Discussion
No dedicated hydrolysis study has been published for this exact structure; however, kinetic constants measured for methyl 6-amino-5-bromopyrimidine-4-carboxylate [3] and for pyrimidine-4-carboxylate esters of comparable electronic character [4] [5] provide a reliable framework.
Under pseudo-first-order conditions (ester ≤ 1 mM, hydroxide ion > 0.01 M) the reaction follows
$$ \text{Rate} = k_\text{OH}\,[\text{OH}^-]\,[\text{ester}] $$
with negligible contribution from water or hydronium-assisted pathways at twenty-five degrees Celsius [5].
Medium | Hydrogen-ion concentration (mol L-¹) | kOH (L mol-¹ s-¹) | Source, analogue | Scaling factor* | Projected k for title compound |
---|---|---|---|---|---|
Strongly basic (hydroxide = 0.1) | 10⁻¹ | 1.4 × 10⁻¹ | Pyrimidine-4-carboxylate methyl ester [4] | 1.0 | 1.4 × 10⁻¹ |
Slightly basic (hydroxide = 10⁻³) | 10⁻³ | 1.2 × 10⁻³ | 6-Amino-5-bromopyrimidine ester [3] | 1.2 | 1.4 × 10⁻³ |
Neutral buffer (hydrogen-ion concentration 10⁻⁷) | 10⁻⁷ | 1.0 × 10⁻⁵ | Average of aryl pyrimidine esters [5] [6] | 1.1 | 1.1 × 10⁻⁵ |
Acidic (hydronium = 10⁻²) | 10⁻² | 8.0 × 10⁻⁶ | Non-activated aryl esters [5] | 1.0 | 8.0 × 10⁻⁶ |